Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 3 with an ethyl ester. This structure combines the electron-deficient oxadiazole ring with the aromatic pyridine moiety, rendering it a versatile intermediate in medicinal chemistry and organic synthesis.
Notably, compounds bearing pyridinyl-oxadiazole hybrids have shown promise in antimicrobial and antiproliferative applications .
Properties
IUPAC Name |
ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJVBHBQOIXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .
Scientific Research Applications
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity :
- The chloromethyl derivative (CAS 1009620-97-6) exhibits high electrophilicity, enabling nucleophilic substitution reactions for further functionalization . In contrast, the pyridinyl substituent in the target compound likely reduces electrophilicity but enhances binding affinity to biological targets via aromatic interactions .
Biological Activity :
- Pyridinyl-substituted heterocycles, such as this compound, share structural motifs with triazole derivatives (e.g., ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate), which demonstrate antibacterial and anti-inflammatory activities . The pyridine ring’s nitrogen atoms may facilitate interactions with enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, a target in antimicrobial therapy .
Physicochemical Properties: The dimethylamino analog (CAS 128014-84-6) has a lower molecular weight (185.18 vs. 233.23) and increased polarity, improving aqueous solubility compared to the pyridinyl variant . This highlights how substituent choice tailors compounds for specific applications (e.g., CNS drugs vs. antimicrobials).
Synthetic Utility: Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate is a key intermediate for synthesizing thieno[2,3-d]pyrimidine derivatives with antimicrobial properties . Similarly, the pyridinyl variant could serve as a precursor for metal-organic frameworks or kinase inhibitors.
Biological Activity
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.2 g/mol
- CAS Number : 89546-91-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Studies
-
Cytotoxicity Assays :
- A study by Arafa et al. demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against MCF7 (breast cancer) and HEPG2 (liver cancer) cell lines. The IC50 values for some derivatives were notably lower than standard chemotherapeutics like erlotinib .
- Another investigation reported that certain oxadiazole compounds induced apoptosis in cancer cells by activating p53 and caspase pathways, suggesting a mechanism for their anticancer effects .
- Mechanism of Action :
Enzyme Inhibition
In addition to anticancer activity, this compound has shown promise as an enzyme inhibitor:
- Alkaline Phosphatase Inhibition : Some derivatives have been tested for their inhibitory effects on human alkaline phosphatase (ALP), which plays a role in various physiological processes and disease states. Compounds exhibiting IC50 values in the low micromolar range suggest potential as therapeutic agents in conditions involving ALP dysregulation .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and corresponding IC50 values for this compound and related compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole | MCF7 | 0.275 | Induces apoptosis via p53 activation |
| Derivative A | HEPG2 | 0.420 | Inhibits EGFR signaling |
| Derivative B | SW1116 | 1.18 | Src kinase inhibition |
| Derivative C | BGC823 | 0.417 | IL-6 pathway modulation |
Q & A
Q. What are the common synthetic routes for Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate, and how can low yields be addressed?
The compound is typically synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives. For example, a related oxadiazole-carboxylate was prepared by reacting 2-ethoxybenzoyl chloride with an amidoxime precursor under reflux, followed by ester hydrolysis (yield: 8–94%) . Low yields may arise from side reactions or incomplete cyclization. Optimization strategies include:
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELX is the gold standard. SHELXL refines small-molecule structures robustly, even with twinned or high-resolution data . Key validation metrics include:
Q. What safety precautions are critical when handling this compound?
While specific safety data for this compound are limited, analogs with pyridine and oxadiazole moieties exhibit hazards:
- Skin/eye irritation (H315, H319): Use nitrile gloves and goggles.
- Respiratory irritation (H335): Work in a fume hood.
- First aid : Flush eyes with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How do substituents on the oxadiazole ring influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance metabolic stability, while pyridinyl groups improve solubility and target binding. For example:
Q. What computational methods are used to predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations are employed:
Q. How can contradictory solubility data between experimental and computational models be resolved?
Discrepancies often arise from aggregation or solvent effects. Mitigation strategies include:
- Experimental : Use dynamic light scattering (DLS) to detect aggregates.
- Computational : Apply COSMO-RS to account for solvent polarity and hydrogen bonding .
Q. What strategies improve the metabolic stability of oxadiazole derivatives in vivo?
- Steric shielding : Introduce tert-butyl groups to block cytochrome P450 oxidation.
- Isosteric replacement : Replace ester groups (e.g., ethyl) with bioisosteres like amides or heterocycles .
Q. How can crystallization challenges for this compound be addressed?
- Solvent screening : Use high-boiling-point solvents (e.g., DMSO, DMF) for slow evaporation.
- Seeding : Introduce microcrystals from analogous compounds (e.g., Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) .
Methodological Tables
Q. Table 1: Synthetic Yields of Oxadiazole Derivatives
| Substituent | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 2-Ethoxyphenyl | 8–94 | Combiflash chromatography | |
| tert-Butoxycarbonyl | 92 | Silica gel column | |
| Chloromethyl | 95 | Recrystallization |
Q. Table 2: Hazard Classification of Analogous Compounds
| Hazard | Precautionary Measure | Reference |
|---|---|---|
| Skin irritation | Nitrile gloves, lab coat | |
| Respiratory irritation | Fume hood, N95 mask |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
